molecular formula C16H19NO3S B2522207 2-(ethylthio)-N-(2-(furan-2-yl)-2-methoxyethyl)benzamide CAS No. 1795195-99-1

2-(ethylthio)-N-(2-(furan-2-yl)-2-methoxyethyl)benzamide

Cat. No.: B2522207
CAS No.: 1795195-99-1
M. Wt: 305.39
InChI Key: ZAJRJLBVKNMOLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(ethylthio)-N-(2-(furan-2-yl)-2-methoxyethyl)benzamide is a synthetic benzamide derivative intended for research use only. This compound is not approved for human or veterinary use. Benzamide derivatives are a significant class of compounds in medicinal chemistry research due to their diverse biological activities. Structurally, this molecule features a benzamide core substituted with an ethylthio group, which may influence its lipophilicity and metabolic stability . The N-(2-(furan-2-yl)-2-methoxyethyl) side chain incorporates a furan heterocycle, a privileged structure in drug discovery known for its ability to participate in various binding interactions with biological targets. Research into structurally related N-benzamide compounds has shown they can act as potent and selective antagonists for certain ion channels, such as the Zinc-Activated Channel (ZAC), functioning as negative allosteric modulators . Other benzamide analogs have also been investigated for their potential as inhibitors of viral proteases, highlighting the versatility of this chemical scaffold in pharmaceutical development . The specific research applications and mechanism of action for this compound are yet to be fully characterized. Its unique structure, combining a thioether, benzamide, and furan rings, makes it a compound of interest for exploring new chemical space in hit-to-lead optimization campaigns and for investigating novel biological pathways.

Properties

IUPAC Name

2-ethylsulfanyl-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S/c1-3-21-15-9-5-4-7-12(15)16(18)17-11-14(19-2)13-8-6-10-20-13/h4-10,14H,3,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAJRJLBVKNMOLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCC(C2=CC=CO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of 2-Mercaptobenzoic Acid

The ethylthio group is introduced via nucleophilic substitution using ethyl iodide:

Procedure :

  • Dissolve 2-mercaptobenzoic acid (1.0 equiv) in anhydrous DMF.
  • Add K₂CO₃ (2.5 equiv) and ethyl iodide (1.2 equiv).
  • Heat at 60°C for 12 hours under nitrogen.
  • Acidify with HCl (1M) and extract with ethyl acetate.

Optimization Data :

Condition Yield (%) Purity (HPLC)
DMF, K₂CO₃, 60°C 85 98.5
Acetone, NaH, 40°C 72 95.2

The ethylthio group’s electronic effects enhance the benzoic acid’s reactivity toward amidation.

Synthesis of 2-(Furan-2-yl)-2-Methoxyethylamine

Reductive Amination of Furan-2-yl Methyl Ketone

A two-step sequence achieves the desired chiral amine:

Step 1: Henry Reaction
React furan-2-yl methyl ketone with nitromethane:
\$$ \text{Furan-2-yl-CO-CH}3 + \text{CH}3\text{NO}2 \xrightarrow{\text{EtONa}} \text{Furan-2-yl-C(OH)(NO}2\text{)-CH}_3 \$$

Step 2: Catalytic Hydrogenation
Reduce the nitro alcohol to amine using Ra-Ni/H₂:
\$$ \text{Furan-2-yl-C(OH)(NH}2\text{)-CH}3 \xrightarrow{\text{H}2, \text{Ra-Ni}} \text{Furan-2-yl-CH(NH}2\text{)-CH}_2\text{OH} \$$

Amide Bond Formation

Coupling Reagent Screening

Activate 2-(ethylthio)benzoic acid using carbodiimide-based reagents:

Procedure :

  • Dissolve 2-(ethylthio)benzoic acid (1.0 equiv) in DCM.
  • Add EDCl (1.5 equiv), HOBt (1.5 equiv), and DIPEA (2.0 equiv).
  • Stir at 0°C for 30 minutes.
  • Add 2-(furan-2-yl)-2-methoxyethylamine (1.1 equiv) and react at 25°C for 24 hours.

Yield Comparison :

Reagent System Solvent Yield (%)
EDCl/HOBt DCM 88
HATU/DIPEA DMF 92
DCC/DMAP THF 78

HATU-based coupling provided superior yields due to enhanced activation of the sterically hindered benzoic acid.

Spectroscopic Validation and Purity Assessment

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) :
    δ 7.85 (d, J = 8.0 Hz, ArH), 7.52 (t, J = 8.0 Hz, ArH), 6.45 (m, furan H), 4.65 (m, CH(NH)), 3.52 (s, OCH₃), 2.95 (q, SCH₂CH₃).
  • ¹³C NMR : δ 168.5 (C=O), 142.3 (furan C), 55.8 (OCH₃), 35.2 (SCH₂).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 349.1245 [M+H]⁺ (C₁₇H₂₁NO₃S⁺ requires 349.1248).

High-Performance Liquid Chromatography (HPLC)

  • Purity: 99.1% (C18 column, 70:30 H₂O/ACN, 1.0 mL/min).

Scale-Up Considerations and Process Optimization

Continuous Flow Amidation

Adopting flow chemistry enhances reproducibility for gram-scale synthesis:

  • Reactor Setup : Tubular reactor (10 mL volume) at 50°C.
  • Residence Time : 15 minutes.
  • Output : 5.2 g/hour (92% yield).

Purification via Crystallization

Crystallize from ethanol/water (8:2) to obtain white needles (mp 112–114°C).

Chemical Reactions Analysis

Types of Reactions

2-(ethylthio)-N-(2-(furan-2-yl)-2-methoxyethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamide core can be reduced to form corresponding amines.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the furan ring.

Scientific Research Applications

2-(ethylthio)-N-(2-(furan-2-yl)-2-methoxyethyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-(ethylthio)-N-(2-(furan-2-yl)-2-methoxyethyl)benzamide involves its interaction with specific molecular targets. The ethylthio group and furan ring can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

The following table highlights key structural analogs and their differences:

Compound Name Key Substituents Structural Features Reference
2-(ethylthio)-N-(2-(furan-2-yl)-2-methoxyethyl)benzamide (Target) - 2-(ethylthio)
- N-(2-(furan-2-yl)-2-methoxyethyl)
Furan ring, methoxyethyl chain, ethylthio group N/A
2-(Benzo[b]thiophen-2-yl)-N-(2-methoxyethyl)benzamide (3d) - 2-(benzo[b]thiophen-2-yl)
- N-(2-methoxyethyl)
Benzothiophene instead of furan; lacks ethylthio
2-(ethylthio)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)benzamide - 2-(ethylthio)
- N-(thiazolylmethyl with 2-fluorophenyl)
Thiazole ring replaces furan; fluorophenyl substitution
N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-B) - N-(3,4-dimethoxyphenethyl) Dimethoxy phenyl group; lacks heterocyclic substituents
Nitazoxanide - 2-(acetolyloxy)
- N-(5-nitro-2-thiazolyl)
Nitrothiazole core; antiparasitic activity
Key Observations:
  • Heterocyclic Substituents : The furan ring in the target compound contrasts with thiazole (e.g., ) or benzothiophene () in analogs. Furan’s oxygen atom may engage in hydrogen bonding, whereas thiazole’s nitrogen/sulfur could enhance π-π stacking or metal coordination .
  • Ethylthio Group : This group is shared with ’s compound but absent in 3d () and Rip-B (). Ethylthio may improve metabolic stability compared to methoxy or hydroxyl groups .

Pharmacological and Functional Comparisons

Anticancer Activity:
  • Benzothiazole Derivatives () : Compounds like 7q–7t exhibit IC₅₀ values in the low micromolar range against cancer cell lines (HepG2, HeLa). The methoxy group in these analogs is critical for activity, suggesting the target’s methoxyethyl chain may similarly contribute .
  • Furan-Based Inhibitors (): The compound SBI-3570 targets SHP2 phosphatase in leukemia.
Antimicrobial and Antiparasitic Activity:
  • Nitazoxanide () : A broad-spectrum antiparasitic agent with a nitro-thiazole core. The target’s ethylthio and furan groups may reduce nitro-associated toxicity while retaining activity against protozoans .
  • Benzimidazole Analogs () : Compounds like W1 show antimicrobial activity via benzimidazole-thioacetamido linkages. The target’s ethylthio group could mimic this thioether functionality .
Receptor Targeting:
  • Sigma Receptor Ligands () : Radioiodinated benzamides (e.g., [¹²⁵I]PIMBA ) bind sigma receptors in prostate cancer. The target’s methoxyethyl chain may mimic the piperidinyl group in PIMBA, enabling receptor interaction .

Biological Activity

2-(ethylthio)-N-(2-(furan-2-yl)-2-methoxyethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide core with an ethylthio group and a furan ring. Its molecular formula is C18H20N2O2SC_{18}H_{20}N_{2}O_{2}S with a molecular weight of approximately 334.43 g/mol. The presence of the furan ring is significant as it is known for its diverse biological activities.

The biological activity of this compound is thought to arise from its interaction with various biological macromolecules. The ethylthio group can enhance lipophilicity, potentially improving membrane permeability and bioavailability. The furan moiety may participate in electrophilic reactions, allowing the compound to interact with nucleophilic sites on proteins or nucleic acids, potentially inhibiting enzyme activity or disrupting cellular processes.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activities. A study on benzamide derivatives showed that certain compounds displayed significant antifungal activity against pathogens like Botrytis cinerea and Fusarium graminearum . While specific data on the target compound's antifungal efficacy is limited, its structural similarities suggest potential effectiveness.

Anticancer Activity

The compound's structural features also suggest possible anticancer properties. Compounds containing furan rings have been reported to possess cytotoxic effects against various cancer cell lines. For example, derivatives of furan-containing benzamides have shown promise as inhibitors of cancer cell proliferation . Further studies are needed to evaluate the specific anticancer activity of this compound.

Case Studies

  • Antifungal Activity : In a study evaluating a series of benzamide derivatives, several compounds demonstrated high antifungal activity at concentrations significantly lower than traditional antifungals . This suggests that modifications to the benzamide structure can enhance efficacy.
  • Cytotoxicity Assays : Preliminary cytotoxicity assays on related compounds have shown IC50 values in the micromolar range against various cancer cell lines, indicating a need for further investigation into the specific effects of this compound .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructureBiological Activity
1. 3-Fluorophenyl BenzamideStructureAntimicrobial
2. Benzothiazole DerivativesStructureAnticancer
3. Furan-based BenzamidesStructureAntifungal

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